molecular formula C10H12ClNO2 B13810705 5-(3-Chlorobutyl)picolinic acid CAS No. 49751-46-4

5-(3-Chlorobutyl)picolinic acid

Cat. No.: B13810705
CAS No.: 49751-46-4
M. Wt: 213.66 g/mol
InChI Key: UMTVPJSYONKRSV-UHFFFAOYSA-N
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Description

Picolinic acid derivatives are characterized by a pyridine ring substituted with a carboxylic acid group and additional functional moieties. The 3-chlorobutyl substituent in this compound introduces both steric and electronic effects, likely influencing its solubility, reactivity, and biological interactions. Such modifications are critical in medicinal chemistry and materials science, where substituent positioning and halogenation patterns dictate applications ranging from antimicrobial agents to coordination complexes .

Properties

CAS No.

49751-46-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-(3-chlorobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-7(11)2-3-8-4-5-9(10(13)14)12-6-8/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

UMTVPJSYONKRSV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobutyl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobutyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3-Chlorobutyl)picolinic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, affecting their availability and function in biological systems. It also binds to zinc finger proteins, disrupting their structure and function, which can inhibit viral replication and other cellular processes .

Comparison with Similar Compounds

Halogenation and Positional Isomerism

  • 3-Chloro-5-fluoropicolinic acid (Similarity: 0.78) vs. 5-Bromo-3-chloropicolinic acid (Similarity: 0.79) :
    • Fluorine vs. Bromine : Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s larger size may enhance hydrophobic interactions in biological systems .
    • Positional Effects : Chlorine at the 3-position (common in both) may stabilize the pyridine ring via electron-withdrawing effects, while substituents at the 5-position influence steric accessibility .

Solubility and Stability

  • This impacts formulation strategies in drug development .
  • Mercury(II) Complexes with Picolinic Acid: Solvent choice (aqueous vs. alcohol) during synthesis affects coordination geometry. For example, aqueous conditions favor 1-D polymers (e.g., {[HgCl(pic)]}n), whereas alcohol solvents yield mononuclear complexes. Substituents like 3-chlorobutyl could similarly influence metal-binding behavior and solubility .

Data Table: Key Properties of Selected Picolinic Acid Derivatives

Compound Name Substituent(s) Biological Activity Solubility/Stability Key Reference
5-(4-Butylphenyl)picolinic acid 4-butylphenyl Antibacterial (E. faecium) High solubility, stable
5-(2-Chlorophenyl)picolinic acid 2-chlorophenyl Antileishmanial Moderate solubility
3-Chloro-5-fluoropicolinic acid 3-Cl, 5-F Not reported High polarity
5-Cyclobutylpicolinic acid Cyclobutyl Research intermediate Low solubility (rigid structure)

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